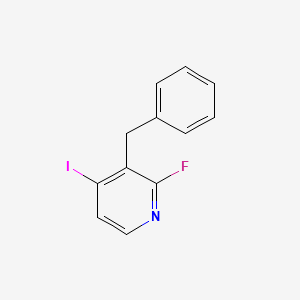
3-Benzyl-2-fluoro-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-fluoro-4-iodopyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with benzyl, fluoro, and iodo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-fluoro-4-iodopyridine typically involves multi-step reactions. One common method includes the reaction of 2-fluoro-3-iodopyridine with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at -78°C, followed by the addition of benzyl bromide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
3-Benzyl-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki coupling, where the iodo group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the major product would be a biaryl compound formed by the coupling of the pyridine ring with an aryl boronic acid.
科学的研究の応用
3-Benzyl-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Benzyl-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo substituents can influence the compound’s binding affinity and selectivity for these targets. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the benzyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
2-Fluoro-4-iodopyridine: Similar structure but with the fluoro group in a different position, which can affect its reactivity and binding properties.
Uniqueness
3-Benzyl-2-fluoro-4-iodopyridine is unique due to the combination of its substituents. The presence of both fluoro and iodo groups provides a balance of electronic effects, while the benzyl group enhances lipophilicity. This combination makes the compound versatile for various applications, particularly in medicinal chemistry where these properties can be leveraged to design more effective drugs.
特性
分子式 |
C12H9FIN |
|---|---|
分子量 |
313.11 g/mol |
IUPAC名 |
3-benzyl-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C12H9FIN/c13-12-10(11(14)6-7-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
ODUFSUMOFMDOLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C=CN=C2F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


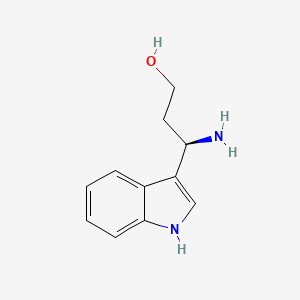
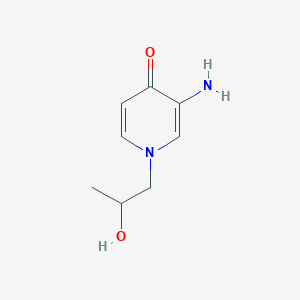
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
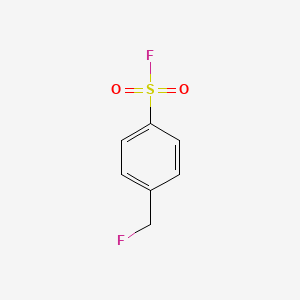
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
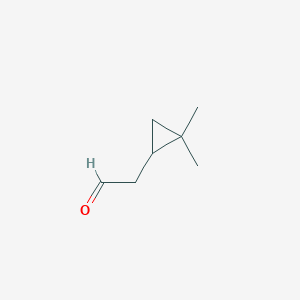
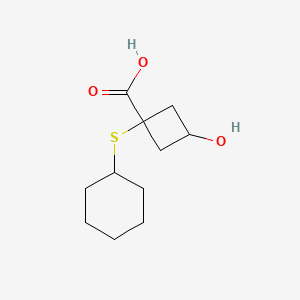
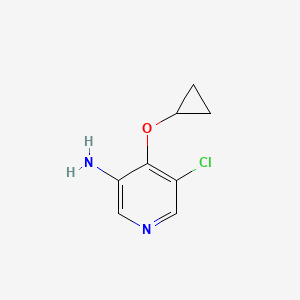
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
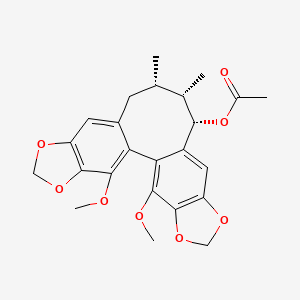
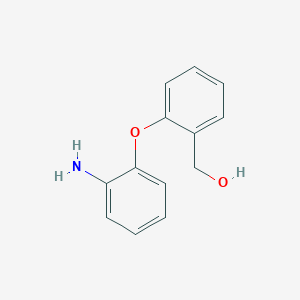
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075291.png)
